N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide
Overview
Description
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a phenylethyl group, and an amide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the phenylethylamine with the carboxylic acid derivative of the tetrahydrofuran ring in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring in the phenylethyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products may include phenylacetic acid or benzyl alcohol derivatives.
Reduction: Products may include secondary amines.
Substitution: Products may include halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving amide bonds. It can also be used in the design of inhibitors for specific enzymes.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the synthesis of polymers or as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism by which N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The amide bond can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)acetamide: Similar in structure but lacks the tetrahydrofuran ring.
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)acetamide: Similar but with an acetamide group instead of the tetrahydrofuran ring.
Uniqueness
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the tetrahydrofuran ring, which can impart different chemical and biological properties compared to its analogs. This ring structure can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(2-phenylethylcarbamoyl)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-5,7-10,18H,6,11-14H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYXNIFDETUMBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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